Cas no 1805448-86-5 (3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
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- インチ: 1S/C8H4Br2F5N/c9-1-3-2-16-6(8(13,14)15)5(10)4(3)7(11)12/h2,7H,1H2
- InChIKey: QFWHFQKOPHGFOK-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)(F)F)=NC=C(CBr)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 12.9
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029054333-1g |
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805448-86-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献
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3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridineに関する追加情報
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is a highly substituted pyridine derivative with a complex structure that includes multiple halogenated substituents. This compound, identified by the CAS number 1805448-86-5, has garnered significant attention in the field of organic chemistry due to its unique properties and potential applications in drug discovery, materials science, and agrochemicals. The molecule's structure features a pyridine ring with bromine atoms at positions 3 and 5, a difluoromethyl group at position 4, and a trifluoromethyl group at position 2, making it a valuable substrate for further functionalization and exploration.
The synthesis of 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine involves multi-step reactions that require precise control over regioselectivity and stereoselectivity. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have enabled more efficient pathways for constructing such complex molecules. For instance, the use of palladium catalysts in cross-coupling reactions has been pivotal in assembling the brominated substituents on the pyridine ring. These methods not only enhance the yield but also improve the purity of the final product, which is critical for downstream applications.
One of the most promising applications of this compound lies in its potential as an intermediate in medicinal chemistry. The presence of multiple halogen atoms provides opportunities for further substitution reactions, enabling the creation of diverse bioactive molecules. Recent studies have highlighted its role in the development of kinase inhibitors, where the bromine atoms serve as key sites for attaching pharmacophores. Additionally, the trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, which are desirable traits in drug candidates.
In materials science, 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine has been explored as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The pyridine ring's aromaticity and the electron-withdrawing effects of the halogenated substituents make it an ideal candidate for tuning electronic properties. Researchers have demonstrated that incorporating this compound into polymer frameworks can significantly improve charge transport characteristics, paving the way for next-generation electronic devices.
From an environmental perspective, understanding the degradation pathways of 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is crucial for assessing its ecological impact. Recent investigations using computational chemistry tools have revealed that the molecule undergoes hydrolysis under specific conditions, releasing less harmful byproducts. These findings are essential for designing sustainable synthetic routes and ensuring minimal environmental footprint during large-scale production.
In conclusion, 3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine stands out as a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and computational modeling, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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